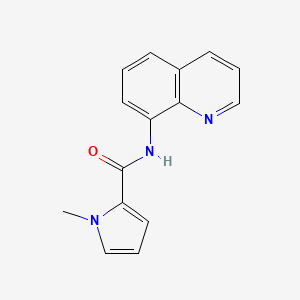
1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule, also known as MQPA, belongs to the class of pyrrole-2-carboxamide derivatives and has been extensively studied for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of protein kinases and the modulation of gene expression. 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide has been found to inhibit the activity of various protein kinases, including AKT, ERK, and JNK. Additionally, it has been shown to modulate the expression of various genes involved in cell growth and survival.
Biochemical and Physiological Effects:
1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide has been found to have diverse biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, which are essential processes for tumor metastasis. Additionally, 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide has been found to induce autophagy, a process that plays a crucial role in maintaining cellular homeostasis. 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide has also been shown to have anti-inflammatory activity, making it a potential therapeutic agent for various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide in lab experiments is its potent activity against cancer cells. It has been found to be effective against various cancer cell lines, making it a promising candidate for cancer therapy. Additionally, 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide has been shown to have low toxicity in normal cells, making it a safe compound for therapeutic use.
However, there are some limitations to using 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide in lab experiments. One of the significant limitations is its poor solubility in water, which can make it challenging to administer in vivo. Additionally, the exact mechanism of action of 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide is not fully understood, making it difficult to optimize its therapeutic potential fully.
Direcciones Futuras
There are several future directions for research on 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide. One of the significant areas of research is the optimization of its therapeutic potential. This includes the identification of its precise mechanism of action and the development of more efficient synthesis methods. Additionally, research on the combination of 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide with other anti-cancer agents may lead to more potent and effective cancer therapies.
Conclusion:
1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide is a promising compound with diverse biological activities. Its potent anti-cancer activity and low toxicity in normal cells make it a potential candidate for cancer therapy. However, further research is needed to optimize its therapeutic potential and fully understand its mechanism of action.
Métodos De Síntesis
The synthesis of 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide involves the reaction of 8-chloroquinoline with methylpyrrole-2-carboxylic acid in the presence of a coupling reagent. The resulting product is then purified using column chromatography to obtain pure 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide. This method has been optimized to produce 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide in high yields and purity.
Aplicaciones Científicas De Investigación
1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide has shown promising results in various scientific research applications. One of its most significant applications is in the field of cancer research. Studies have shown that 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide has potent anti-cancer activity against various cancer cell lines, including breast, prostate, and lung cancer. It has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle.
Propiedades
IUPAC Name |
1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-18-10-4-8-13(18)15(19)17-12-7-2-5-11-6-3-9-16-14(11)12/h2-10H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYUYCDUEJARLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7513683.png)
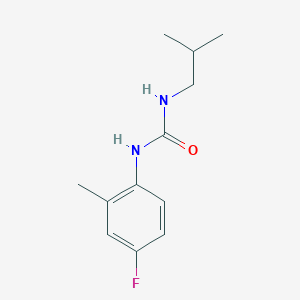
![3-methyl-1'-propylspiro[1H-quinazoline-2,4'-piperidine]-4-one;hydrochloride](/img/structure/B7513695.png)
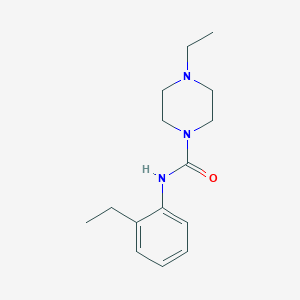
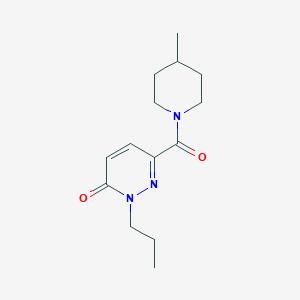
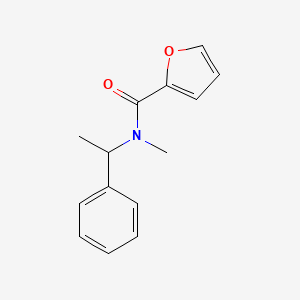
![2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B7513725.png)
![3-[2-(4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7513733.png)
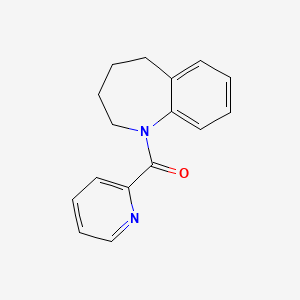
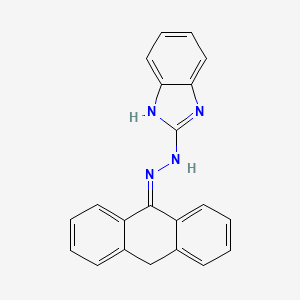
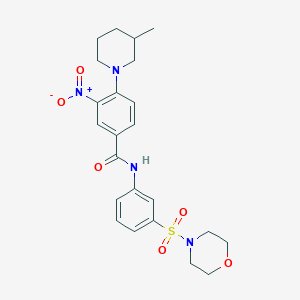
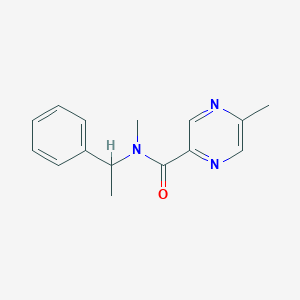
![6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7513785.png)
![2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)